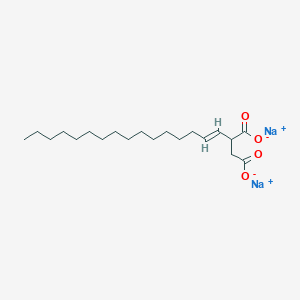

Disodium hexadecenylsuccinate

Description

Disodium hexadecenylsuccinate (CAS 54324-65-1) is an anionic surfactant derived from succinic acid, featuring a hexadecenyl (C16 unsaturated) hydrocarbon chain and two sodium counterions. Its structure comprises a succinate backbone esterified with a hexadecenyl group and sulfonated to enhance hydrophilicity. This compound is utilized in industrial applications such as emulsifiers, dispersants, and coupling agents due to its amphiphilic nature. The unsaturated hexadecenyl chain contributes to its surfactant behavior, enabling effective interfacial activity in formulations requiring stability between hydrophobic and hydrophilic phases .

Properties

CAS No. |

54324-65-1 |

|---|---|

Molecular Formula |

C20H34Na2O4 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

disodium;2-[(E)-hexadec-1-enyl]butanedioate |

InChI |

InChI=1S/C20H36O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h15-16,18H,2-14,17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b16-15+;; |

InChI Key |

PJMUCUJZVMMEBK-VRZXRVJBSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium hexadecenylsuccinate typically involves the reaction of hexadecenyl succinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product.

Industrial Production Methods

In industrial settings, the production of disodium hexadecenylsuccinate is scaled up using large reactors where the reactants are mixed in precise proportions. The process involves continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Chemical Stability and Degradation

Disodium hexadecenylsuccinate is expected to exhibit stability in aqueous solutions due to its ionic nature, similar to disodium succinate hexahydrate . Key observations from related compounds:

-

Hydrolysis Resistance : Sodium salts of succinic acid derivatives are generally resistant to hydrolysis under neutral or alkaline conditions.

-

Thermal Stability : Likely stable up to ~400°C, based on disodium succinate’s melting point .

-

Environmental Behavior : Low aquatic toxicity, as seen in disodium succinate’s chronic LC50 >95.4 mg/L for fish .

Reactivity with Functional Groups

The compound’s reactivity stems from its carboxylate groups and long alkyl chain:

Toxicological and Environmental Considerations

While direct toxicity data for disodium hexadecenylsuccinate is unavailable, insights can be drawn from disodium succinate:

Scientific Research Applications

Disodium hexadecenylsuccinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.

Biology: The compound is employed in cell culture media to improve cell growth and viability.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

Industry: Disodium hexadecenylsuccinate is used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of disodium hexadecenylsuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein function. The pathways involved in its action include the disruption of lipid bilayers and the stabilization of emulsions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Sulfosuccinate Derivatives

Docusate Sodium (Disodium Mono(2-Ethylhexyl) Sulfosuccinate)

- CAS : 577-11-7 (cited as "Docusate sodium Related Compound B" in ).

- Structure : Shorter branched alkyl chain (2-ethylhexyl, C8) compared to the linear C16 chain in disodium hexadecenylsuccinate.

- Applications : Widely used in pharmaceuticals as a stool softener and in cosmetics as an emulsifier.

- Performance : The shorter chain reduces hydrophobicity, limiting its use in heavy-duty emulsification but improving water solubility for biomedical applications .

Dihexyl Sulfosuccinate Sodium Salt

- CAS: Not explicitly listed in evidence, but structurally analogous to Docusate sodium.

- Structure : Dual hexyl (C6) chains esterified to sulfosuccinate.

- Applications : Intermediate surfactant properties between C8 and C16 derivatives; used in detergents and agrochemicals.

- Safety: Requires stringent handling protocols due to irritation risks, as noted in sulfosuccinate safety guidelines .

Alkyl Succinate Esters (Non-Sulfonated)

Diethylhexyl Succinate

- CAS : 2915-57-3.

- Structure : Branched 2-ethylhexyl (C8) chains esterified to succinic acid, lacking sulfonate groups.

- Applications : Primarily a plasticizer and lubricant in polymers.

- Performance: Higher lipophilicity than sulfosuccinates, making it unsuitable for aqueous systems but effective in non-polar matrices .

Diheptyl Succinate

- CAS : 15872-89-4.

- Structure: Linear heptyl (C7) chains; non-ionic due to absence of sulfonate.

- Applications : Used in coatings and adhesives for its flexibility-enhancing properties.

- Environmental Impact: Limited data, but similar esters show moderate biodegradability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | CAS | Alkyl Chain | Sulfonate Group | Key Applications |

|---|---|---|---|---|

| Disodium Hexadecenylsuccinate | 54324-65-1 | C16 (unsaturated) | Yes | Industrial emulsifiers, coatings |

| Docusate Sodium | 577-11-7 | C8 (branched) | Yes | Pharmaceuticals, cosmetics |

| Diethylhexyl Succinate | 2915-57-3 | C8 (branched) | No | Plasticizers, lubricants |

| Hexadecenylsuccinic Anhydride | 32072-96-1 | C16 (unsaturated) | No | Polymer modification |

Research Findings and Performance Insights

- Hydrophobic Chain Length : Disodium hexadecenylsuccinate’s C16 chain provides superior emulsification stability in high-oil systems compared to shorter-chain analogs like Docusate sodium .

- Sulfonate vs. Non-Sulfonate: Sulfosuccinates (e.g., disodium hexadecenylsuccinate) exhibit higher water solubility and ionic activity than non-sulfonated esters (e.g., diethylhexyl succinate), making them preferable for aqueous formulations .

- Industrial vs. Biomedical Use : While Docusate sodium is optimized for biocompatibility, disodium hexadecenylsuccinate’s larger molecular structure limits its use in pharmaceuticals but enhances performance in industrial coatings .

Biological Activity

Disodium hexadecenylsuccinate is a compound that has garnered interest due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Disodium hexadecenylsuccinate is a derivative of succinic acid, where the hexadecenyl group enhances its lipophilicity and biological interactions. The molecular formula is , indicating it contains two sodium ions, which contribute to its solubility in aqueous environments.

The biological activity of disodium hexadecenylsuccinate can be attributed to several mechanisms:

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.

- Enzyme Modulation : It may influence various metabolic enzymes, impacting processes such as apoptosis and inflammation.

- Receptor Interaction : The compound has been shown to interact with G-protein coupled receptors (GPCRs), which play crucial roles in numerous physiological responses .

1. Antimicrobial Activity

Disodium hexadecenylsuccinate exhibits significant antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been tested against:

- Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.

- Viruses : Demonstrated antiviral activity against HIV and influenza viruses .

2. Cytotoxic Effects

Research indicates that disodium hexadecenylsuccinate can induce cytotoxicity in cancer cell lines. Studies have shown that it triggers apoptosis through the activation of caspase pathways, leading to cell death in various cancer types.

3. Anti-inflammatory Properties

The compound has been noted for its ability to modulate inflammatory responses. It downregulates pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of disodium hexadecenylsuccinate:

- Genotoxicity : In vitro studies have shown no mutagenic effects in bacterial assays (Ames test) or chromosomal aberration tests using cultured cells .

- Repeated Dose Toxicity : In animal studies, the NOAEL (No Observed Adverse Effect Level) was determined to be 100 mg/kg for male rats and 300 mg/kg for female rats, indicating a relatively safe profile at lower dosages .

Case Studies

- Antimicrobial Efficacy :

- Cancer Cell Line Study :

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.